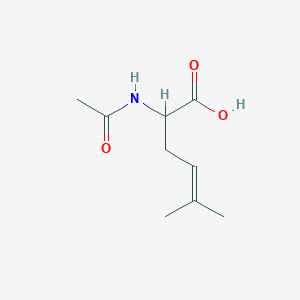
2-Acetamido-5-methylhex-4-enoic acid
Overview
Description
2-Acetamido-5-methylhex-4-enoic acid, also known as 2-AMH, is an important organic compound with a wide range of applications. It is a carboxylic acid with a molecular formula of C7H12NO3 and a molecular weight of 160.18 g/mol. This compound is a white crystalline solid with a melting point of about 156-157 °C. 2-AMH has been widely studied due to its potential applications in various fields.
Scientific Research Applications
Novel Synthesis Methods
A study by Jessen, Selvig, and Valsborg (2001) developed a novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, which could be utilized for synthesizing 14C-labelled compounds (Jessen, Selvig, & Valsborg, 2001). This advancement in synthesis techniques can aid in the production of specialized chemical compounds for various research applications.
Enzymatic Inactivation Studies
Feng, Shi, Sirimanne, Mounier-Lee, and May (2000) investigated compounds including 4-oxo-5-acetamido-6-phenyl-hex-2-enoic acid as potent inactivators of peptidylglycine alpha-mono-oxygenase (PAM), a key enzyme in C-terminal amidation. This study provides insights into the development of enzyme inhibitors for biochemical research (Feng et al., 2000).
Biosynthetic Pathway Exploration
Fowden and Mazelis (1971) explored the biosynthesis of 2-amino-4-methylhex-4-enoic acid in Aesculus californica, examining isoleucine as a precursor. Their work contributes to understanding plant biochemistry and amino acid biosynthesis (Fowden & Mazelis, 1971).
Catalytic Hydrogenation Studies
Crombie, Jenkins, and Roblin (1975) conducted a study on the palladium-catalysed hydrogenation of related compounds, such as 4-methylhexa-2,3-dienoic acid, which is structurally similar to 2-acetamido-5-methylhex-4-enoic acid. Their research offers valuable insights into the field of catalytic hydrogenation and stereochemistry (Crombie, Jenkins, & Roblin, 1975).
Photoisomerization Investigations
Childs, DiClemente, Lund-Lucas, Richardson, and Rogerson (1983) studied the photoisomerizations of compounds similar to 2-acetamido-5-methylhex-4-enoic acid, contributing to the understanding of photochemistry and molecular transformations under light exposure (Childs et al., 1983).
Amino Acid Characterization
Fowden (1968) identified and characterized several amino acids, including 2-amino-4-methylhex-4-enoic acid, from Aesculus californica, enhancing the knowledge of amino acid diversity in nature (Fowden, 1968).
properties
IUPAC Name |
2-acetamido-5-methylhex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)4-5-8(9(12)13)10-7(3)11/h4,8H,5H2,1-3H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGKDLLDINHZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-5-methylhex-4-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1531201.png)

![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol](/img/structure/B1531204.png)








![2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1531219.png)
